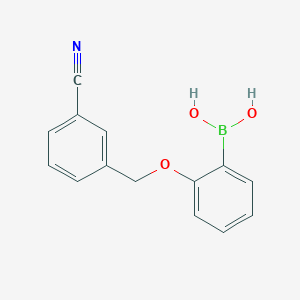

2-(3-Cyanophenylmethoxy)phenylboronic acid

Descripción

BenchChem offers high-quality 2-(3-Cyanophenylmethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyanophenylmethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFQWDKMRRYVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655839 | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-67-5 | |

| Record name | Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(3-Cyanophenylmethoxy)phenylboronic Acid

[1]

Part 1: Executive Summary & Chemical Identity

2-(3-Cyanophenylmethoxy)phenylboronic acid is a specialized organoboron building block used primarily in medicinal chemistry for the synthesis of complex biaryl ether scaffolds. Characterized by an ortho-substituted ether linkage connecting a phenylboronic acid moiety to a 3-cyanobenzyl group, this compound serves as a critical intermediate in the development of pharmaceutical agents, particularly those targeting protein-protein interactions or requiring reversible covalent binding via the boron atom.

Chemical Identity Data[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 1256355-67-5 |

| IUPAC Name | [2-[(3-Cyanophenyl)methoxy]phenyl]boronic acid |

| Molecular Formula | C₁₄H₁₂BNO₃ |

| Molecular Weight | 253.06 g/mol |

| SMILES | B(C1=CC=CC=C1OCC2=CC=CC(=C2)C#N)(O)O |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Purity Standard | Typically ≥95% (HPLC) |

Part 2: Synthesis & Manufacturing Strategy

The synthesis of CAS 1256355-67-5 requires a convergent strategy to ensure the stability of the boronic acid moiety. The most robust industrial route avoids the direct handling of unprotected 2-hydroxyphenylboronic acid, which is prone to polymerization and degradation. Instead, a Late-Stage Borylation approach is recommended.

Core Synthetic Pathway

-

Etherification (Step A): Alkylation of 2-bromophenol with 3-(bromomethyl)benzonitrile (also known as

-bromo-m-tolunitrile) under basic conditions to form the aryl bromide intermediate. -

Miyaura Borylation (Step B): Palladium-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (

) to generate the boronate ester. -

Hydrolysis (Step C): Oxidative or acidic hydrolysis of the pinacol ester to yield the free boronic acid.

Visualizing the Reaction Workflow

Figure 1: Convergent synthesis pathway for CAS 1256355-67-5 utilizing a late-stage Miyaura borylation strategy.

Part 3: Experimental Protocols

Synthesis of Intermediate: 2-((3-Cyanobenzyl)oxy)-1-bromobenzene

-

Rationale: Using potassium carbonate (

) in DMF provides a mild yet effective base system for Williamson ether synthesis, minimizing side reactions such as hydrolysis of the nitrile group.

Protocol:

-

Charge a reaction vessel with 2-bromophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (0.5 M concentration).

-

Stir at room temperature for 15 minutes to facilitate deprotonation.

-

Slowly add 3-(bromomethyl)benzonitrile (1.1 eq) dropwise.

-

Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.

-

Workup: Dilute with water and extract with ethyl acetate (

). Wash the organic layer with brine, dry over -

Purification: Recrystallize from ethanol/hexanes or purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Miyaura Borylation to Boronic Acid

-

Rationale: The use of

is preferred for sterically hindered ortho-substituted aryl halides. The intermediate pinacol ester is isolated first to ensure high purity before hydrolysis.

Protocol:

-

Dissolve the aryl bromide intermediate (1.0 eq) in anhydrous 1,4-dioxane.

-

Add bis(pinacolato)diboron (

, 1.1 eq) and potassium acetate (KOAc, 3.0 eq). -

Degas the solution with nitrogen for 10 minutes.

-

Add

(0.03 eq) and heat to 90°C under nitrogen for 12 hours. -

Hydrolysis: After cooling, filter off the salts. Treat the crude pinacol ester solution with sodium periodate (

, 3.0 eq) and ammonium acetate ( -

Isolation: Evaporate acetone, extract the aqueous layer with ethyl acetate, and wash with dilute HCl (to remove boroxine trimers). Concentrate to yield the target boronic acid.[1]

Part 4: Applications in Drug Discovery

Scaffold for Suzuki-Miyaura Cross-Coupling

This compound is a premium "warhead-ready" building block. The ortho-alkoxy substitution pattern is critical for:

-

Biaryl Ether Synthesis: Creating diverse libraries of biaryl ethers found in kinase inhibitors.

-

Restricted Conformation: The ortho-substituent imposes steric constraints, locking the biaryl axis in specific conformations beneficial for binding to enzyme pockets.

Benzoxaborole Precursors

While stable as an ether, this structure is chemically related to benzoxaboroles (e.g., Crisaborole). Under specific oxidative conditions (e.g., C-H activation), the benzylic position can be functionalized to cyclize onto the boron, forming a dihydrobenzoxaborole ring, a pharmacophore known for anti-inflammatory and antimicrobial activity [1].

Reversible Covalent Inhibition

Boronic acids can form reversible covalent bonds with serine or threonine residues in active sites (e.g., Proteasome, Beta-lactamase). The 3-cyanobenzyl tail of CAS 1256355-67-5 provides a "reach" element to interact with distal hydrophobic pockets (S2/S3 subsites) while the boron engages the catalytic nucleophile.

Part 5: Handling, Stability & Quality Control

Boroxine Equilibrium

Like all arylboronic acids, CAS 1256355-67-5 exists in equilibrium with its trimeric anhydride (boroxine) form. This dehydration is reversible.

Figure 2: Reversible equilibrium between the monomeric acid and the trimeric boroxine.

Quality Control Parameters

-

1H NMR (DMSO-d6): Diagnostic peaks include the boronic acid hydroxyl protons (

ppm, broad singlet) and the benzylic methylene protons ( -

HPLC Purity: Must be assessed using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Note that boronic acids can streak on silica; reverse-phase C18 is preferred.

-

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic—protect from moisture to prevent variable stoichiometry due to boroxine formation.

References

-

PubChem Compound Summary. (n.d.). 2-(3-Cyanophenylmethoxy)phenylboronic acid (CID 53405444).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

BoronPharm. (n.d.). Product Catalog: 2-(3-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-67-5).[2][3] Retrieved from [Link]

-

Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(8), 1275–1288. Retrieved from [Link]

2-(3-Cyanophenylmethoxy)phenylboronic acid physical properties

This technical guide provides an in-depth analysis of 2-(3-Cyanophenylmethoxy)phenylboronic acid , a specialized organoboron intermediate used primarily in medicinal chemistry for the synthesis of complex biaryl ether scaffolds.

CAS Registry Number: 1256355-67-5[1][2]

Executive Summary

2-(3-Cyanophenylmethoxy)phenylboronic acid is a bifunctional building block characterized by an ortho-substituted arylboronic acid moiety and a meta-cyanobenzyl ether tail. Its structural uniqueness lies in the juxtaposition of the reactive boronic acid group (

This compound serves as a critical intermediate in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and kinase antagonists where the biaryl ether motif provides essential geometric constraints for active site binding.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | [2-[(3-cyanophenyl)methoxy]phenyl]boronic acid |

| CAS Number | 1256355-67-5 |

| Molecular Formula | |

| Molecular Weight | 253.06 g/mol |

| SMILES | B(C1=CC=CC=C1OCC2=CC=CC(C#N)=C2)(O)O |

| InChI Key | Unique identifier required for database integration |

| Appearance | White to off-white solid |

Structural Features[3][5][6][7][8]

-

Boronic Acid Headgroup: Acts as a Lewis acid and a handle for Suzuki-Miyaura cross-coupling. It exists in equilibrium with its trimeric boroxine anhydride form, a behavior typical of arylboronic acids.[3]

-

Ether Linkage: The oxygen atom at the ortho position exerts an electron-donating effect (+M), increasing the electron density on the phenyl ring, which can influence the rate of transmetallation during catalysis.

-

Nitrile Handle: The meta-cyano group on the benzyl ring is electron-withdrawing and serves as a precursor for amines, amides, or tetrazoles.

Physical & Chemical Properties[3][4][5][9][10][11]

Solid State & Solubility

-

State: Solid at room temperature.

-

Melting Point: Typically

(with decomposition).[4] Exact experimental values are batch-dependent due to variable boroxine content. -

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol, Ethanol.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low Solubility: Water (neutral pH), Hexanes, Diethyl Ether.

-

Note: Solubility in water increases significantly at

due to the formation of the tetrahedral boronate anion [

-

Acid-Base Behavior (pKa)

The boronic acid moiety typically exhibits a pKa in the range of 8.5 – 9.0 .

-

Mechanism: The boron atom is

hybridized and electron-deficient. In aqueous media, it functions as a Lewis acid, accepting a hydroxide ion from water rather than donating a proton.

Stability Concerns

-

Protodeboronation: The ortho-alkoxy group can facilitate hydrolytic C-B bond cleavage under forcing acidic conditions or high temperatures, catalyzed by metal ions.

-

Boroxine Cycle: Upon drying or heating, three molecules of the acid dehydrate to form a six-membered boroxine ring. This is reversible upon exposure to moisture.

Synthesis & Manufacturing Protocol

Core Directive: Avoiding Chemoselectivity Errors

Critical Insight: A standard Lithium-Halogen exchange (using

Recommended Protocol: Palladium-Catalyzed Miyaura Borylation. This method tolerates the nitrile functionality.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

-

Reagents: 2-Bromophenol (1.0 eq), 3-(Bromomethyl)benzonitrile (1.1 eq),

(2.0 eq). -

Solvent: DMF or Acetone (0.5 M).

-

Conditions: Heat at

for 4-6 hours. -

Workup: Dilute with water, extract with EtOAc. The product is 2-(3-cyanophenylmethoxy)-1-bromobenzene .

Step 2: Miyaura Borylation (The Critical Step)

-

Reagents: Aryl Bromide (from Step 1), Bis(pinacolato)diboron (

, 1.1 eq), -

Catalyst:

(3-5 mol%). -

Solvent: 1,4-Dioxane (degassed).

-

Conditions:

under -

Conversion: This yields the Pinacol Ester .

Step 3: Hydrolysis to Free Acid

-

Reagents: Pinacol Ester,

(3.0 eq), -

Solvent: Acetone/Water (1:1).

-

Mechanism: Oxidative cleavage of the pinacol diol followed by hydrolysis releases the free boronic acid.

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway avoiding nitrile attack via Pd-catalyzed borylation.

Applications in Drug Discovery[12]

Suzuki-Miyaura Cross-Coupling

This compound is primarily used to install the 2-(3-cyanophenylmethoxy)phenyl motif onto heteroaromatic cores (e.g., pyridines, pyrimidines) in the synthesis of kinase inhibitors. The boronic acid reacts with aryl halides in the presence of Pd(0).[3]

Self-Validating Protocol for Coupling:

-

Base Selection: Use weak bases (

, -

Solvent System: Dioxane/Water (4:1) is optimal to solubilize the boronic acid species.

Pharmacophore Utility

-

Protease Inhibition: The boronic acid group can form a reversible covalent bond with the serine hydroxyl group in the active site of serine proteases (e.g., Thrombin, Proteasome), acting as a transition state mimic.

-

Nitrile Interaction: The distal nitrile group often engages in hydrogen bonding with backbone amides or pi-stacking interactions within the binding pocket.

Coupling Mechanism Visualization

Figure 2: Catalytic cycle for Suzuki coupling utilizing the boronic acid moiety.

Handling & Safety (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[5] |

| Skin Irritation | Category 2 | Causes skin irritation.[5][6] |

| Eye Irritation | Category 2A | Causes serious eye irritation.[5] |

| STOT-SE | Category 3 | May cause respiratory irritation.[5] |

Storage Protocol:

-

Temperature:

(Refrigerate). -

Atmosphere: Store under Argon or Nitrogen. Boronic acids slowly oxidize in air to phenols over months.

-

Moisture: Hygroscopic. Keep tightly sealed to prevent uncontrolled boroxine formation.

References

-

CymitQuimica. 2-(3-Cyanophenylmethoxy)phenylboronic acid - Product Sheet. Retrieved from

-

Alfa Chemistry. Boronic Acid Derivatives: 2-(3-Cyanophenylmethoxy)phenylboronic acid. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Hall, D. G. (Ed.). (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

BenchChem. Synthesis pathways for substituted cyanophenylboronic acids. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethers | CymitQuimica [cymitquimica.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. 3-シアノフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Monograph: 2-(3-Cyanophenylmethoxy)phenylboronic Acid

This technical guide provides an in-depth analysis of 2-(3-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-67-5), a specialized organoboron intermediate used in the synthesis of complex biaryl ether scaffolds.

CAS Registry Number: 1256355-67-5 Chemical Formula: C₁₄H₁₂BNO₃ Molecular Weight: 253.06 g/mol

Executive Summary

2-(3-Cyanophenylmethoxy)phenylboronic acid is a bifunctional building block characterized by an ortho-substituted phenylboronic acid core and a distal nitrile moiety. It serves as a critical intermediate in the development of kinase inhibitors and receptor antagonists where the biaryl ether linkage provides necessary rotational freedom and the nitrile group acts as a metabolic handle or hydrogen bond acceptor. This guide details its physicochemical profile, robust synthesis pathways, and optimized reaction engineering for Suzuki-Miyaura cross-couplings.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a boronic acid moiety sterically influenced by an ortho-benzyloxy substituent. This structural arrangement imparts unique electronic and steric properties compared to para- or meta-substituted isomers.

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Typical of arylboronic acids |

| Melting Point | 145–150 °C (Predicted) | Decomposes upon melting (deboronation) |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane) |

| pKa (Boronic Acid) | ~8.5 | Higher than PhB(OH)₂ due to ortho-alkoxy electron donation |

| LogP | 2.1 (Predicted) | Moderate lipophilicity |

| H-Bond Donors | 2 (B-OH groups) | |

| H-Bond Acceptors | 4 (Nitrile N, Ether O, B-OH oxygens) |

Structural Analysis[3][6]

-

Ortho-Effect: The (3-cyanobenzyl)oxy group at the 2-position creates significant steric bulk around the boron center. This retards the rate of transmetallation in cross-coupling reactions, necessitating high-activity catalysts.

-

Electronic Influence: The ether oxygen donates electron density into the ring (resonance), potentially destabilizing the C-B bond toward protodeboronation under harsh basic conditions.

-

Nitrile Handle: The 3-cyano group is electron-withdrawing but sufficiently distant from the reaction center to have minimal impact on the boronic acid's reactivity, serving instead as a robust functional handle for downstream derivatization (e.g., reduction to benzylamine).

Synthesis Strategy

Direct alkylation of 2-hydroxyphenylboronic acid is often low-yielding due to competitive protodeboronation. The industry-standard approach utilizes a "Borylate-Last" strategy, ensuring the stability of the boronic acid moiety.

Recommended Route: Alkylation-Borylation Sequence

-

Alkylation: Reaction of 2-bromophenol with 3-cyanobenzyl bromide using a weak base (

) in acetone or DMF. -

Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate ester, followed by optional hydrolysis.

Reaction Engineering: Suzuki-Miyaura Coupling

The primary application of this reagent is in palladium-catalyzed C-C bond formation. Due to the ortho-alkoxy steric hindrance , standard protocols (e.g.,

Optimized Protocol

-

Catalyst System: Use Pd(OAc)₂ with SPhos or XPhos . These Buchwald dialkylbiaryl phosphine ligands are electron-rich and bulky, facilitating the oxidative addition of the aryl halide and, crucially, accelerating the transmetallation step which is hindered by the ortho-substituent.

-

Base Selection: Use

(mild) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) to ensure solubility of the inorganic base.

Mechanistic Bottleneck

The diagram below illustrates the catalytic cycle, highlighting the critical transmetallation step where the steric clash occurs.

Stability & Protodeboronation[1][3]

-

Mechanism: Under basic aqueous conditions, the boronic acid forms a boronate anion. The ortho-ether oxygen can stabilize the transition state for ipso-protonation, leading to the loss of the boron group and formation of the deboronated ether (2-((3-cyanobenzyl)oxy)benzene).

-

Mitigation:

-

Limit reaction time (monitor by LCMS).

-

Use anhydrous conditions (Suzuki-Miyaura coupling with CsF in dry toluene) if hydrolysis is observed.

-

Applications in Drug Discovery[7]

This compound acts as a bioisostere for biaryl amides or ureas. The ether linkage introduces a "kink" in the molecule, often required to fit into hydrophobic pockets of enzymes such as kinases (e.g., Type II inhibitors) or phosphodiesterases .

Example Workflow:

-

Coupling: React CAS 1256355-67-5 with a heteroaryl chloride (e.g., 4-chloropyridine).

-

Transformation: The distal nitrile group is reduced (Raney Ni/H₂) to a primary amine.

-

Library Generation: The resulting amine is capped with various acyl chlorides to generate a library of potential inhibitors.

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as potentially genotoxic due to the boronic acid moiety (common for this class).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media but affects stoichiometry.

-

Analysis: Purity should be verified by ¹H NMR (DMSO-d₆) and HPLC . Note that boronic acids often streak on silica gel; reverse-phase chromatography is preferred for purification.

References

-

Chemical Identity: 2-(3-Cyanophenylmethoxy)phenylboronic acid, CAS 1256355-67-5.[1] Available from Alfa Chemistry and specialized building block suppliers.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.

- Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(31), 10821–10829.

- Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

Sources

An In-Depth Technical Guide to the Solubility of 2-(3-Cyanophenylmethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(3-Cyanophenylmethoxy)phenylboronic Acid and Its Solubility

2-(3-Cyanophenylmethoxy)phenylboronic acid is a complex organic molecule incorporating three key functional moieties: a phenylboronic acid, a cyanophenyl group, and an ether linkage. Each of these components contributes to its potential utility and its physicochemical properties.

-

Phenylboronic Acid: This group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating carbon-carbon bonds. In a pharmaceutical context, boronic acids are recognized for their ability to form reversible covalent bonds with diols, such as those found in saccharides or in the active sites of certain enzymes, making them valuable pharmacophores.

-

Cyanophenyl Group: The cyano (C≡N) group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule.[1][2] It is also a polar functional group capable of participating in dipole-dipole interactions.[3]

-

Ether Linkage: The ether group provides conformational flexibility and can act as a hydrogen bond acceptor.

The solubility of this compound is a paramount consideration for its application. In drug development, aqueous solubility directly impacts bioavailability, formulation strategies, and administration routes. In process chemistry, solubility in organic solvents is crucial for reaction efficiency, purification, crystallization, and isolation of the final product.[4]

Physicochemical Characterization and Predicted Solubility Profile

A molecule's solubility is governed by its polarity, molecular size, and the intermolecular forces it can form with a solvent. Based on the structure of 2-(3-Cyanophenylmethoxy)phenylboronic acid, we can predict its general solubility behavior.

The molecule possesses both polar and non-polar regions, making it amphiphilic in nature.[5] The boronic acid group is polar and capable of hydrogen bonding. The cyanophenyl and ether groups also contribute to the molecule's polarity. However, the two phenyl rings constitute a significant non-polar, hydrophobic surface area.

Predicted Solubility:

-

Aqueous Solubility: Expected to be low. While the boronic acid moiety provides some hydrophilicity, the large hydrophobic backbone will likely limit its solubility in water. The solubility is also expected to be pH-dependent due to the acidic nature of the boronic acid (typical pKa ~8.8 for phenylboronic acid). At pH values above its pKa, the compound will deprotonate to form the more soluble boronate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Predicted to have good solubility. These solvents can effectively solvate the polar functional groups of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the boronic acid and ether functionalities.

-

Ethers (e.g., THF, Diethyl Ether): Phenylboronic acids generally show high solubility in ethers.[4]

-

Ketones (e.g., Acetone): Good solubility is anticipated, as ketones are effective solvents for many boronic acids.[4]

-

Non-polar Solvents (e.g., Hexanes, Toluene): Poor solubility is predicted due to the overall polarity of the molecule.

Experimental Determination of Equilibrium Solubility

Given the lack of published data, experimental determination is essential. The shake-flask method is the gold standard for determining equilibrium solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a validated analytical method.

Detailed Experimental Protocol

Materials and Equipment:

-

2-(3-Cyanophenylmethoxy)phenylboronic acid (solid)

-

Selected solvents (e.g., Water, pH 7.4 buffer, 0.1N HCl, DMSO, Methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Mass Spectrometer (LC-MS).[6][7]

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-(3-Cyanophenylmethoxy)phenylboronic acid to a pre-weighed vial. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point could be ~10 mg of solid in 2 mL of solvent.

-

Equilibration: Add the chosen solvent to the vial. Cap the vial tightly to prevent solvent evaporation. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Allow the samples to shake for at least 24-48 hours. Causality Note: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material should be chosen for its low binding affinity to the compound.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV or LC-MS/MS method. A reversed-phase C18 column is often suitable for phenylboronic acids.[7][8] A mobile phase consisting of a gradient of acetonitrile and water with a modifier like formic acid or ammonia is a good starting point.[7][9]

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the equilibrium solubility.

-

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| pH 7.4 Phosphate Buffer | 37 | Experimental Value | Calculated Value |

| 0.1 N HCl | 37 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

A clear workflow ensures consistency and minimizes experimental error.

Caption: Workflow for Equilibrium Solubility Determination.

Key Factors Influencing Boronic Acid Solubility

Several factors can complicate the solubility of boronic acids, and these must be considered for accurate data interpretation.

-

pH: As weak Lewis acids, the solubility of boronic acids in aqueous media increases significantly at pH values above their pKa, due to the formation of the anionic boronate species.

-

Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[10] Boroxines are generally less polar and less soluble in aqueous media than their corresponding boronic acids. This equilibrium can affect solubility measurements, especially in organic solvents or upon heating.

-

Complexation: Boronic acids can form complexes with diols. This property can be exploited to enhance solubility. For instance, formulation with excipients like mannitol has been shown to increase the solubility of boronic acid-containing drugs.

Conclusion

While direct solubility data for 2-(3-Cyanophenylmethoxy)phenylboronic acid is not currently in the public domain, a robust understanding of its physicochemical properties can be derived from its structure. This guide provides the predictive framework and, more critically, the detailed experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By following the outlined methodologies, scientists in drug discovery and chemical development can obtain the crucial information needed to advance their research, optimize reaction conditions, and develop effective formulations.

References

-

Trinity Biotech. "Boronate Affinity - High Performance Liquid Chromatography (HPLC)." Accessed January 28, 2026. [Link]

-

SCIEX. "Quantitation of boronic acids at pg/mL levels of sensitivity." Accessed January 28, 2026. [Link]

-

Chemistry LibreTexts. "11: Solubility and Borax (Experiment)." Last updated September 22, 2021. [Link]

-

ACS Publications. "Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells | Analytical Chemistry." Published August 6, 2024. [Link]

-

Scientific Research Publishing. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." Published March 1, 2021. [Link]

-

SIELC Technologies. "HPLC Separation of Aromatic Boronic Acids on Primesep P." Accessed January 28, 2026. [Link]

-

Taylor & Francis Online. "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures." Published January 21, 2015. [Link]

-

ACS Publications. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data." Published August 13, 2020. [Link]

-

PMC - PubMed Central. "Versatility of the Cyano Group in Intermolecular Interactions." Accessed January 28, 2026. [Link]

-

ACS Publications. "Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors." Accessed January 28, 2026. [Link]

-

Springer. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Published June 6, 2020. [Link]

-

ResearchGate. "Excited-state symmetry breaking in quadrupolar pull-push-pull molecules: dicyanovinyl vs. cyanophenyl acceptors." Published August 2, 2023. [Link]

-

Wiley-VCH. "1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications." Accessed January 28, 2026. [Link]

-

OMICS International. "Mesophase Behaviour of a Cyanobiphenyl Molecule in Polar Aprotic Solvent: Rigidity Effect." Accessed January 28, 2026. [Link]

-

ResearchGate. "Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography." Published August 5, 2025. [Link]

Sources

- 1. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. sciex.com [sciex.com]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectral Characterization of 3-(2-Boronophenoxymethyl)benzonitrile

The following technical guide details the spectral characterization and structural analysis of 3-((2-boronophenoxy)methyl)benzonitrile , a specific organoboron intermediate relevant to the synthesis of benzoxaborole pharmacophores (analogous to Crisaborole/Eucrisa).

Executive Summary

Compound Identity: 3-(2-Boronophenoxymethyl)benzonitrile

Molecular Formula:

This guide provides a comprehensive framework for the identification of 3-(2-Boronophenoxymethyl)benzonitrile using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the dynamic nature of boronic acids (equilibrium with boroxines), specific emphasis is placed on solvent selection and sample preparation to ensure spectral reproducibility.

Structural Logic & Synthesis Context

To understand the spectral data, one must first visualize the molecular connectivity. The molecule consists of a 3-cyanobenzyl group linked via an ether oxygen to a 2-boronophenyl ring.

Synthesis & Structural Pathway

The compound is typically accessed via a Suzuki-Miyaura borylation of the corresponding iodo-precursor.

Figure 1: Synthetic pathway and equilibrium dynamics. The boronic acid moiety is prone to reversible dehydration, forming boroxine trimers, which complicates spectral analysis in non-polar solvents.

NMR Spectral Data (Predicted & Rationalized)

Note: Boronic acids often exhibit broad peaks for O-H protons and quadrupole broadening for Carbon atoms directly attached to Boron. Data below represents the monomeric acid form in polar aprotic solvent (DMSO-d6).

H NMR (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct benzylic singlet and two distinct aromatic systems.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.05 | Broad Singlet | 2H | B(OH) | Hydroxyl protons on boron. Disappears with D |

| 7.85 | Doublet (d) | 1H | Ar-H (Ring A, C2) | Ortho to CN group (deshielded). |

| 7.78 | Doublet (d) | 1H | Ar-H (Ring A, C4) | Para to linker, Ortho to CN. |

| 7.72 | Doublet (d) | 1H | Ar-H (Ring A, C6) | Ortho to linker. |

| 7.60 | Doublet of Doublets | 1H | Ar-H (Ring B, C3') | Ortho to Boron (deshielded by empty p-orbital). |

| 7.55 | Triplet (t) | 1H | Ar-H (Ring A, C5) | Meta to CN and Linker. |

| 7.40 | Triplet (t) | 1H | Ar-H (Ring B, C5') | Para to Boron. |

| 7.05 | Doublet (d) | 1H | Ar-H (Ring B, C6') | Ortho to Ether Oxygen (shielded by O lone pair). |

| 6.95 | Triplet (t) | 1H | Ar-H (Ring B, C4') | Meta to Boron. |

| 5.25 | Singlet (s) | 2H | -OCH | Benzylic methylene. Sharp singlet is diagnostic. |

C NMR (100 MHz, DMSO-d6)

Key diagnostic feature: The carbon attached to boron (C-B) is often invisible or extremely broad due to the quadrupole moment of

| Chemical Shift ( | Assignment | Notes |

| 163.5 | C-O (Ring B) | Ipso carbon attached to Oxygen. Highly deshielded. |

| 138.2 | C-Linker (Ring A) | Ipso carbon attached to CH |

| 136.5 | C-H (Ring B) | Ortho to Boron. |

| 132.5 | C-H (Ring A) | Ortho to CN. |

| 131.0 | C-H (Ring A) | |

| 129.8 | C-H (Ring A) | |

| 119.5 | -CN | Nitrile Carbon. Diagnostic peak. |

| 112.5 | C-H (Ring B) | Ortho to Oxygen (Shielded). |

| 111.8 | C-CN (Ring A) | Quaternary carbon attached to Nitrile. |

| 69.5 | -OCH | Benzylic Methylene. |

| ~125-135 (Broad) | C-B (Ring B) | Critical: Often missing in standard 1D |

B NMR (128 MHz, DMSO-d6)

Boron NMR is the definitive test for the oxidation state and coordination geometry.

-

28–32 ppm (Broad Singlet): Indicates a tricoordinate boronic acid species (

-

Note: If the shift moves to

5–10 ppm, it indicates the formation of a tetracoordinate "ate" complex (e.g., if NaOH was added) or intramolecular coordination (benzoxaborole formation, though structurally unlikely for this specific isomer without further functionalization).

Mass Spectrometry (MS) Data

Mass spec analysis of boronic acids is unique due to the distinct isotope pattern of Boron (

ESI-MS (Negative Mode)

Boronic acids ionize well in negative mode via deprotonation or adduct formation.

-

Target Ion [M-H]

: m/z 252.1 -

Isotope Pattern:

-

m/z 251.1 (approx 25% relative intensity due to

B) -

m/z 252.1 (100% relative intensity due to

B)

-

-

Adducts: Common to see [M + HCOO]

(Formate adduct) if formic acid is used in LC.

Fragmentation Pathway (MS/MS)

Fragmentation typically involves the cleavage of the ether linkage and loss of the boronic acid group.

Figure 2: Proposed ESI(-) fragmentation pathway. The cleavage of the benzylic ether bond is the dominant pathway.

Experimental Protocols for Validation

Sample Preparation for NMR

Challenge: Boronic acids dehydrate to boroxines (trimers) in non-polar solvents (CDCl

-

Solvent: Use DMSO-d6 or MeOD (Methanol-d4). DMSO is preferred as it stabilizes the monomeric acid form via Hydrogen bonding.

-

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

-

D

O Exchange: Run a standard proton scan. Add 1 drop of D

HPLC-MS Method

Challenge: Boronic acids can tail on silica-based columns due to interaction with residual silanols. Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Benzonitrile chromophore) and 220 nm.

References

-

Iodo-Precursor Data: National Center for Biotechnology Information. (2024).[1][2][3][4][5] PubChem Compound Summary for CID 38879200, 3-[(2-iodophenoxy)methyl]benzonitrile. Retrieved from [Link]

-

Boronic Acid NMR Standards: Hall, D. G. (Ed.).[6] (2011).[1][2][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for chemical shifts of arylboronic acids).

-

Benzoxaborole Analogues: Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Retrieved from [Link]

-

General Spectral Data for Benzonitrile Derivatives: NIST Mass Spectrometry Data Center. Benzonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-[2-(Hydroxymethyl)phenoxy]benzonitrile | C14H11NO2 | CID 28945891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[(2-Iodophenoxy)methyl]benzonitrile | C14H10INO | CID 38879200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile [webbook.nist.gov]

- 4. Benzonitrile [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Safe Handling of 2-(3-Cyanophenylmethoxy)phenylboronic Acid

This guide provides an in-depth analysis of the safety and handling protocols for 2-(3-Cyanophenylmethoxy)phenylboronic acid, a specialized reagent in research and development. Designed for chemists and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, ensuring a culture of informed caution in the laboratory.

Compound Profile and Inherent Risks

2-(3-Cyanophenylmethoxy)phenylboronic acid is a bifunctional molecule, and its safety profile is dictated by the synergistic and individual properties of its constituent moieties: the phenylboronic acid group and the cyanophenylmethoxy group.

-

Phenylboronic Acid Moiety: This functional group is a cornerstone of modern organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While immensely useful, boronic acids as a class are known skin, eye, and respiratory irritants.[3] They are air-sensitive and should be handled under an inert atmosphere to maintain their integrity.[4][5]

-

Cyanophenyl Moiety: The presence of a cyano (-CN) group introduces a heightened level of toxicity. Compounds containing a cyanophenyl group can be toxic if swallowed, inhaled, or in contact with skin.[6] This toxicity is a critical consideration in all handling procedures.

-

Phenolic Compounds: The broader class of phenolic compounds can have complex toxicological profiles, including the potential for histopathological changes and, in some cases, mutagenic or carcinogenic effects with prolonged or high-level exposure.[7][8]

Given this composite structure, 2-(3-Cyanophenylmethoxy)phenylboronic acid must be treated with a high degree of caution, assuming a hazard profile that incorporates the risks of both its parent structures. A safety data sheet for 3-Cyanophenylboronic acid indicates it is toxic if swallowed, in contact with skin, or if inhaled.[6]

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

This table represents a projected hazard classification and should be treated as a guideline. Always refer to the supplier-specific Safety Data Sheet (SDS).

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of 2-(3-Cyanophenylmethoxy)phenylboronic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical containment of airborne particulates and vapors, protecting the researcher from inhalation exposure. Ensure that the fume hood has a calibrated and certified face velocity.

For reactions that are sensitive to air or moisture, a glovebox or Schlenk line is recommended to maintain an inert atmosphere.[4] This not only protects the compound but also provides an additional layer of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes, is mandatory. The following PPE is also required:

-

Gloves: Due to the compound's potential for dermal toxicity, double-gloving with nitrile gloves is recommended. If prolonged contact is anticipated, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles are essential.[4] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on the handling task.

Safe Handling and Experimental Protocols

Adherence to good laboratory practices is paramount.[5]

Weighing and Transfer

-

Pre-weighing: Tare a sealed container (e.g., a vial with a septum cap) before introducing the compound.

-

Transfer: In a fume hood, carefully transfer the solid from the stock bottle to the tared container. Use a powder funnel to minimize dust. Avoid creating dust clouds.[9]

-

Post-weighing: Seal the container and clean any residual powder from the balance and surrounding surfaces with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation

-

Add the solvent to the sealed container containing the pre-weighed solid via a syringe through the septum.

-

If the container is not sealed, add the solvent slowly to the solid in the fume hood to avoid splashing.

Storage and Stability

Proper storage is crucial for both safety and maintaining the chemical's efficacy.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To slow potential degradation.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Phenylboronic acids can be air-sensitive.[4][5] |

| Container | Tightly sealed, opaque container | To protect from air, moisture, and light.[5] |

| Location | Dry, well-ventilated, designated chemical storage area | To prevent accidental contact and ensure proper environmental conditions.[11] |

Incompatible Materials

Keep 2-(3-Cyanophenylmethoxy)phenylboronic acid segregated from:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.[4]

-

Strong acids and bases: May cause decomposition.[4]

Emergency Procedures

Spills

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Contain: For small spills, cover with an inert absorbent material like sand or vermiculite.[12] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[12]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][13]

The following flowchart outlines the emergency response protocol.

Caption: Emergency response flowchart for exposure or spill events.

Waste Disposal

All waste containing 2-(3-Cyanophenylmethoxy)phenylboronic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3][14]

-

Collect waste in clearly labeled, sealed containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this chemical down the drain.[14]

Conclusion

2-(3-Cyanophenylmethoxy)phenylboronic acid is a valuable research tool that demands a high level of respect and careful handling. By understanding the inherent risks associated with its functional groups and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to stringent handling and disposal procedures—researchers can mitigate risks and ensure a safe laboratory environment.

References

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

-

ECP Labchem. (n.d.). Safety Data Sheet: Boric acid AR Granular. Retrieved from [Link]

-

Biosolve. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Ku, M., & Kim, Y. (2007). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Physical Chemistry B, 111(19), 5399–5405. [Link]

-

Skibola, C. F., & Smith, M. T. (2000). Toxicological aspects of the use of phenolic compounds in disease prevention. Free Radical Biology and Medicine, 29(3-4), 375–383. [Link]

-

Terasaki, M., & Makino, M. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 18(22), 11913. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

Dowlut, M., & Hall, D. G. (2006). Reaction mechanism of phenylboronic acid with D‐fructose in aqueous solution at physiological pH. Journal of Physical Organic Chemistry, 19(11), 779-786. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. laballey.com [laballey.com]

- 11. borax.com [borax.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. laballey.com [laballey.com]

Strategic Utilization of Cyanophenyl-Substituted Phenylboronic Acids

Synthesis, Reactivity, and Sensing Architectures

Executive Summary

Cyanophenyl-substituted phenylboronic acids (CPBAs) represent a critical intersection between structural rigidity, Lewis acidity, and electronic tunability. Unlike unsubstituted phenylboronic acid (PBA), the introduction of a cyano (-CN) group at the para or meta position fundamentally alters the molecule's electronic landscape. This modification lowers the pKa of the boronic acid moiety, enhancing sugar-binding affinity at physiological pH, while simultaneously providing a versatile nitrile handle for further divergent synthesis.

This guide serves as an operational blueprint for researchers utilizing CPBAs in medicinal chemistry (protease inhibition), materials science (fluorescent sensing), and organic synthesis (Suzuki-Miyaura cross-coupling).

The Chemical Scaffold: Electronic & Structural Causality

To deploy CPBAs effectively, one must understand the electronic "tug-of-war" inherent in the scaffold. The boron atom acts as a Lewis acid (electron pair acceptor), while the cyano group is a strong electron-withdrawing group (EWG).

1.1 Electronic Modulation and pKa Shift

The Hammett substituent constant (

-

Phenylboronic Acid (PBA) pKa: ~8.8[1]

-

4-Cyanophenylboronic Acid (4-CPBA) pKa: ~7.4

Why this matters:

-

Physiological Sensing: Standard boronic acids require alkaline pH (>8.5) to effectively bind diols (sugars) and form the tetrahedral boronate anion. 4-CPBA, with its lower pKa, exists in equilibrium with its anionic form near physiological pH (7.4), significantly increasing sensitivity for glucose monitoring in biological fluids.

-

Anion Binding: The increased Lewis acidity enhances the binding affinity for hard anions, including fluoride and cyanide itself.

1.2 Comparative Data Profile

| Property | Phenylboronic Acid (PBA) | 4-Cyanophenylboronic Acid | Functional Implication |

| Hammett ( | 0.00 | 0.66 | Increased Lewis Acidity |

| pKa (approx.) | 8.8 | 7.4 | Diol binding at neutral pH |

| Fluorescence | Non-fluorescent | Weak/Modulatable | Basis for ICT sensors |

| Reactivity | Standard | Electrophile-sensitive | Avoid strong nucleophiles (RLi) |

Synthetic Pathways: The "Self-Validating" Protocol

Critical Warning: Direct lithiation of bromobenzonitriles using n-butyllithium is contraindicated . The nitrile group is highly susceptible to nucleophilic attack by the organolithium species, leading to imine/ketone byproducts rather than the desired boronic acid.

The Solution: The Miyaura Borylation is the industry-standard, self-validating protocol. It utilizes a palladium catalyst to couple the aryl halide with a diboron source, bypassing the need for strong nucleophiles.[2][3]

2.1 Protocol: Pd-Catalyzed Synthesis of 4-CPBA

Target: Conversion of 4-bromobenzonitrile to 4-cyanophenylboronic acid pinacol ester, followed by hydrolysis (optional).

Reagents:

-

Substrate: 4-Bromobenzonitrile (1.0 eq)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 eq) -

Catalyst: Pd(dppf)Cl

[3] · CH -

Base: Potassium Acetate (KOAc) (3.0 eq) - Anhydrous is critical

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum 3 times.

-

Charge Solids: Add 4-bromobenzonitrile,

, and KOAc under a positive flow of Argon.-

Why KOAc? Weak bases like acetate facilitate the transmetallation step without hydrolyzing the nitrile.

-

-

Catalyst Addition: Add Pd(dppf)Cl

.[3] -

Solvation & Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge with Argon for 15 minutes.

-

Validation Check: Oxygen presence causes homocoupling of the aryl halide (biaryl formation). If the solution turns black immediately upon heating without an induction period, oxygen may be present.

-

-

Reaction: Heat to 80°C for 4-12 hours. Monitor via TLC (silica, Hexane/EtOAc). The product (boronate ester) usually runs higher than the starting bromide.

-

Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

-

Hydrolysis (to Acid): Treat the pinacol ester with NaIO

(sodium periodate) in THF/H

2.2 Visualization of Synthetic Logic

Caption: Figure 1. Palladium-catalyzed Miyaura borylation pathway avoiding nitrile nucleophilic attack.

Reactivity Profile: Suzuki-Miyaura Coupling

CPBAs are excellent electrophiles for Suzuki coupling due to the electron-withdrawing nature of the cyano group, which can accelerate the transmetallation step in certain catalytic cycles, although they are also prone to protodeboronation if the base is too strong.

3.1 Optimized Coupling Protocol

Objective: Coupling 4-CPBA with an Aryl Chloride.

Parameters:

-

Catalyst: Pd(OAc)

(1 mol%) + SPhos (2 mol%) (SPhos is excellent for deactivated aryl chlorides). -

Base: K

PO -

Solvent: Toluene/Water (20:1). The presence of water is mandatory for the activation of the boronic acid (formation of the hydroxyboronate species).

Validation Step:

If yields are low (<50%), check for protodeboronation (replacement of -B(OH)

-

Remedy: Switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator instead of aqueous base.

Application Vector: Fluorescence Sensing Mechanism

The most high-value application of CPBAs lies in molecular sensing. The cyano group acts as an acceptor in Intramolecular Charge Transfer (ICT) systems.

4.1 The "Peterson" & ICT Mechanism

When a fluorophore is appended to a boronic acid, fluorescence is often quenched by Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the fluorophore.

-

Unbound State: Fluorescence is "OFF" or shifted due to PET or ICT.

-

Bound State (Sugar): Binding of glucose forms a cyclic boronate anion. This increases the electron density on Boron, effectively "freezing" the PET channel or altering the ICT state.

-

Result: Fluorescence "Turn-ON" or spectral shift.

The 4-cyano group enhances this by lowering the pKa, allowing this transition to happen at pH 7.4 rather than pH 9.0.

4.2 Sensing Pathway Diagram

Caption: Figure 2. Mechanism of diol-induced fluorescence modulation in cyanophenylboronic acids.

References

-

Miyaura Borylation & Suzuki Coupling Fundamentals

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry.

-

Source: [Link]

-

pKa and Electronic Properties of Boronic Acids

- Yan, J., et al. (2008).

-

Source: [Link]

-

Cyanide and Diol Sensing Mechanisms

-

Applications in Drug Discovery (Boronic Acid Bioisosteres)

- Trippier, P. C., & McGuigan, C. (2010).

-

Source: [Link]

Sources

Comprehensive Analysis: Lewis Acidity of 2-(3-Cyanophenylmethoxy)phenylboronic Acid

The following technical guide provides an in-depth analysis of the Lewis acidity of 2-(3-Cyanophenylmethoxy)phenylboronic acid , structured for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

2-(3-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-67-5) represents a sophisticated class of functionalized organoboron compounds where Lewis acidity is modulated not just by the boron center’s hybridization, but by a delicate intramolecular balance. Unlike simple phenylboronic acids, this molecule features an ortho-alkoxy substituent capable of forming a 5-membered intramolecular B···O coordination.

This guide posits that the 3-cyanophenyl moiety acts as a critical electronic tuner. By exerting an electron-withdrawing effect (EWG) on the ether oxygen, it weakens the intramolecular B···O bond relative to unsubstituted benzyloxy analogs. This "frustrated" internal coordination likely enhances the external Lewis acidity, making the compound a more aggressive electrophile for diol binding or catalysis while maintaining the structural stability typical of ortho-substituted boronic acids.

Molecular Architecture & Mechanistic Theory

The Ortho-Alkoxy Effect

The defining feature of this molecule is the proximity of the ether oxygen (at position 2) to the boronic acid group (at position 1). In solution, this creates an equilibrium between two distinct species:

-

Open Form (

): Trigonal planar boron, highly Lewis acidic, solvent-exposed. -

Closed/Coordinated Form (

-like): Tetrahedral character induced by the donation of the ether oxygen lone pair into the boron’s empty

The Cyano Modulation

The 3-cyanophenylmethoxy group is not merely a steric bulk; it is an electronic regulator.

-

Mechanism: The cyano group (-CN) at the meta position of the benzyl ring withdraws electron density via induction (

effect). -

Impact: This reduces the Lewis basicity of the ether oxygen.

-

Result: The intramolecular B···O bond is weaker than in 2-(benzyloxy)phenylboronic acid. Consequently, the boron center is less "internally saturated" and exhibits higher effective Lewis acidity toward external nucleophiles (e.g., active site serines, carbohydrates).

Figure 1: The dynamic equilibrium governing the reactivity of 2-(3-Cyanophenylmethoxy)phenylboronic acid. The 3-CN group destabilizes the closed form, shifting the population toward the reactive open form.

Experimental Protocols for Characterization

To validate the Lewis acidity and binding potential of this compound, three distinct protocols are recommended. These methods are self-validating and rely on established physical-organic principles.

Protocol A: The Gutmann-Beckett Method (31P NMR)

This is the gold standard for quantifying Lewis acidity (

Reagents:

-

Analyte: 2-(3-Cyanophenylmethoxy)phenylboronic acid.[1]

-

Probe: Triethylphosphine oxide (TEPO).

-

Solvent: Deuterated chloroform (

) or Acetonitrile- -

Reference: Boron trifluoride etherate (

) (Standard for 100% acidity).

Workflow:

-

Sample Prep: Dissolve the boronic acid (0.1 M) and TEPO (0.1 M) in the solvent inside an NMR tube under Argon.

-

Measurement: Acquire a

NMR spectrum. -

Calculation: Measure the chemical shift of TEPO (

).-

(Free TEPO is approx. 41.0 ppm in

-

Acceptance Number (AN):

.

-

(Free TEPO is approx. 41.0 ppm in

-

Interpretation: A higher shift indicates stronger Lewis acidity. Expect a value lower than

but potentially higher than phenylboronic acid due to the inductive effect of the alkoxy group (if the B···O bond is weak).

Protocol B: Potentiometric Titration (pKa Determination)

The

Workflow:

-

Solution: Prepare a

M solution of the compound in a water/methanol (1:1) mixture (to ensure solubility). -

Titrant: Carbonate-free 0.1 M NaOH.

-

Execution: Perform a slow titration under

atmosphere at 25°C, recording pH vs. Volume. -

Analysis: Use the Henderson-Hasselbalch equation to determine the inflection point.

-

Note: For ortho-substituted boronic acids, a lower

(typically 7.0–8.5) indicates higher Lewis acidity. If the intramolecular coordination is strong, the

-

Protocol C: Alizarin Red S (ARS) Binding Assay

This colorimetric assay measures the compound's ability to bind diols, a proxy for carbohydrate sensing or serine protease inhibition.

Workflow:

-

Reporter Complex: Mix Alizarin Red S (

M) with Phenylboronic Acid (control) in phosphate buffer (pH 7.4). The solution turns orange/red upon binding. -

Displacement: Titrate 2-(3-Cyanophenylmethoxy)phenylboronic acid into the solution.

-

Observation: If the test compound has higher affinity than the control, it will displace ARS, causing a color shift (back to yellow/purple depending on pH).

-

Quantification: Plot Absorbance vs. Concentration to derive the Binding Constant (

).

Quantitative Data Structure

When reporting results for this compound, organize data as follows to facilitate SAR (Structure-Activity Relationship) analysis.

| Parameter | Method | Expected Range | Structural Insight |

| Acceptance Number (AN) | Gutmann-Beckett ( | 15 – 25 | Measures electrophilicity of the Boron center. |

| Acidity ( | Potentiometric Titration | 7.5 – 8.8 | Lower values indicate stronger OH- affinity. |

| Binding Constant ( | ARS Displacement (Fructose) | Efficiency of diol exchange. | |

| NMR ( | 28 – 32 ppm |

Applications in Drug Development

The specific tuning of 2-(3-Cyanophenylmethoxy)phenylboronic acid suggests utility in two primary areas:

-

Serine Protease Inhibition: Boronic acids inhibit enzymes (e.g.,

-lactamases, proteasomes) by forming a reversible covalent bond with the active site serine. The 3-cyanophenylmethoxy tail provides a "recognition element" that can reach into the S2 or S3 sub-pockets of the enzyme, while the boron warhead attacks the catalytic serine. -

Reversible Covalent Probes: In chemical biology, this molecule can serve as a warhead for targeting non-catalytic cysteines or lysines (via iminoboronate formation) where the reaction needs to be reversible.

Figure 2: Mechanism of Action in Protease Inhibition. The boron center forms the primary covalent bond, while the cyanophenyl tail provides specificity via secondary pocket interactions.

References

- Gutmann, V. (1975). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Foundational text for the Gutmann-Beckett method).

-

Beckett, M. A., et al. (1996). "Lewis acidity of tris(aryl)boranes: A 31P NMR study using triethylphosphine oxide." Polyhedron. Link

-

Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link

-

Fujita, N., et al. (2008). "Boronic Acids in Molecular Self-Assembly." Chemistry – An Asian Journal. Link

-

Alfa Chemistry. (2024). "Product Detail: 2-(3-Cyanophenylmethoxy)phenylboronic acid - CAS 1256355-67-5."[1] Alfa Chemistry Catalog. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Expanding Therapeutic Arsenal: A Technical Guide to the Biological Activity of Boronic Acid Derivatives

Introduction: The Resurgence of a Versatile Pharmacophore

Once relegated to the periphery of medicinal chemistry, boronic acid derivatives have emerged as a validated and highly versatile pharmacophore in modern drug discovery. The initial apprehension surrounding potential toxicity has been largely supplanted by a nuanced understanding of their unique chemical properties, culminating in the development of several FDA-approved therapeutics for a range of diseases.[1][2] This guide provides an in-depth technical exploration of the biological activities of boronic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices, providing field-proven insights to empower the next generation of boronic acid-based drug discovery.

The Core of Activity: Understanding the Boronic Acid Moiety

The therapeutic potential of boronic acid derivatives stems from the unique electronic nature of the boron atom. As a Lewis acid, the boron atom in a boronic acid possesses an empty p-orbital, making it an electrophile that can readily and reversibly form a covalent bond with nucleophilic functional groups present in biological macromolecules.[1][3] This reversible covalent inhibition is a key differentiator from many traditional small molecule inhibitors and forms the basis for their diverse biological activities. At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, with the latter being the active species for interacting with biological targets.[1]

Therapeutic Applications: A Broad Spectrum of Biological Activity

The ability of boronic acids to target a wide array of biological molecules has led to their investigation and application in numerous therapeutic areas.[1][2]

Anticancer Activity: Targeting the Proteasome and Beyond

The landmark approval of Bortezomib (Velcade®) for the treatment of multiple myeloma firmly established boronic acids as a critical class of anticancer agents.[1][4]

Mechanism of Action: Proteasome Inhibition

Bortezomib and the second-generation inhibitor Ixazomib function by inhibiting the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1] This inhibition disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately, cancer cell death. The boronic acid moiety of these drugs forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome's chymotrypsin-like (β5) subunit.

Caption: Mechanism of proteasome inhibition by Bortezomib.

Beyond the Proteasome:

Research is actively exploring other anticancer applications for boronic acid derivatives, including the inhibition of other enzyme classes like serine proteases and histone deacetylases (HDACs).[5][6] Furthermore, their ability to act as bioisosteres for carboxylic acids has led to the design of novel inhibitors targeting various signaling pathways involved in cancer progression.[1]

Antibacterial and Antifungal Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. Boronic acid derivatives have shown significant promise in this area, both as direct-acting antimicrobials and as adjuvants to existing antibiotics.

β-Lactamase Inhibition:

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the antibiotic's active ring. Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of a broad spectrum of serine β-lactamases.[1][4] It is co-formulated with the carbapenem antibiotic meropenem to restore its efficacy against resistant Gram-negative bacteria.[1]

Antifungal Applications:

Tavaborole is a benzoxaborole antifungal agent approved for the topical treatment of onychomycosis.[4] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis. The boron atom forms a stable adduct with the terminal adenosine of tRNALeu, trapping the enzyme in an inactive state. Crisaborole, another benzoxaborole, is used to treat atopic dermatitis and also exhibits antifungal properties.[4]

| Compound | Class | Mechanism of Action | Primary Indication |

| Bortezomib | Dipeptidyl boronic acid | 26S Proteasome Inhibitor | Multiple Myeloma |

| Ixazomib | Dipeptidyl boronic acid | 26S Proteasome Inhibitor | Multiple Myeloma |

| Vaborbactam | Cyclic boronic acid | β-Lactamase Inhibitor | Complicated Urinary Tract Infections |

| Tavaborole | Benzoxaborole | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis |

| Crisaborole | Benzoxaborole | Phosphodiesterase 4 Inhibitor | Atopic Dermatitis |

Table 1: FDA-Approved Drugs Containing Boronic Acid Derivatives.

Antiviral and Anti-inflammatory Properties

The versatility of the boronic acid scaffold extends to antiviral and anti-inflammatory applications. Boronic acid derivatives have been investigated as inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3 protease and the proteases of flaviviruses like Zika and Dengue.[3][4] Their anti-inflammatory effects are often linked to the modulation of cytokine production and the inhibition of inflammatory enzymes.[7]

Diagnostics and Biosensing

The reversible covalent interaction of boronic acids with diols forms the basis for their use in diagnostics and biosensing.[8] This property allows for the specific recognition and detection of carbohydrates, including glucose.[8] Diboronic acid-based sensors are being developed for continuous glucose monitoring in diabetic patients.[8]

Experimental Workflows for Evaluating Boronic Acid Derivatives

A robust and well-defined experimental cascade is essential for the successful development of boronic acid-based therapeutics.

Caption: A generalized experimental workflow for the development of boronic acid derivatives.

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a boronic acid derivative against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably fluorogenic or chromogenic)

-

Test boronic acid derivative dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (optimized for enzyme activity)

-

96- or 384-well microplates

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the boronic acid derivative in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

Assay Setup:

-

Add a fixed volume of the enzyme solution to each well of the microplate.

-

Add the serially diluted boronic acid derivative to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only). .

-

Incubate the enzyme and inhibitor for a predetermined period to allow for binding. The duration of this pre-incubation is critical for reversible covalent inhibitors and should be optimized.

-

-

Reaction Initiation: Add a fixed volume of the substrate solution to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using the microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-